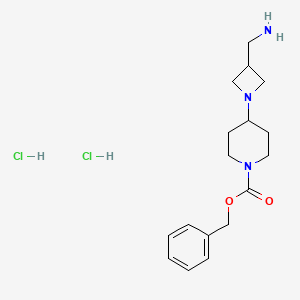

Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride

Description

Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a heterocyclic compound featuring a piperidine core substituted with an azetidine ring bearing an aminomethyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research, particularly in drug discovery targeting central nervous system (CNS) receptors or enzymes.

Properties

CAS No. |

1179361-62-6 |

|---|---|

Molecular Formula |

C17H27Cl2N3O2 |

Molecular Weight |

376.3 g/mol |

IUPAC Name |

benzyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate;dihydrochloride |

InChI |

InChI=1S/C17H25N3O2.2ClH/c18-10-15-11-20(12-15)16-6-8-19(9-7-16)17(21)22-13-14-4-2-1-3-5-14;;/h1-5,15-16H,6-13,18H2;2*1H |

InChI Key |

CSXLNAFNBQABDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride typically involves multiple stepsThe final product is obtained through a series of reactions that include amination, esterification, and hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.

Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride typically involves multi-step reactions that incorporate azetidine and piperidine moieties. These structural elements are crucial for the compound's biological activity. The synthetic routes often utilize techniques such as cross-coupling reactions, which have been optimized to yield high purity and yield .

Medicinal Chemistry Applications

- Pain Management :

- Antagonists for Retinol Binding Protein :

- Arginase Inhibition :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogs include:

Key Observations :

- This contrasts with the carboxylic acid in 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid, which may reduce membrane permeability due to ionization at physiological pH.

- Fluorinated analogs (e.g., 4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride) exhibit enhanced metabolic stability and lipophilicity compared to the aminomethyl-substituted compound.

- The chlorocarbonyl group in Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is highly reactive, enabling facile amide bond formation, whereas the target compound’s aminomethyl group offers stability and opportunities for further functionalization.

Physicochemical Properties

- Solubility: The dihydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like Benzyl 4-aminopiperidine-1-carboxylate.

- Stability: The aminomethyl-azetidine group may confer greater hydrolytic stability than the chlorocarbonyl group in Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, which is prone to nucleophilic attack.

Key Observations :

- The target compound’s toxicity remains uncharacterized, whereas analogs like 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid have documented hazards (e.g., H302 for oral toxicity).

- Chlorocarbonyl-containing compounds (e.g., Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate) pose risks of corrosive damage, necessitating stricter handling protocols.

Biological Activity

Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS No. 1179361-62-6) is a complex organic compound characterized by its unique structural features, including a piperidine ring and an azetidine moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound consists of:

- Molecular Formula : C17H27Cl2N3O2

- Molecular Weight : 360.33 g/mol

- Structural Features :

- A benzyl group

- An aminomethyl substituent

- A piperidine ring

- An azetidine ring

These structural components contribute to its potential biological activities and interactions with various biological targets .

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. It has been compared to similar compounds, revealing a spectrum of effectiveness against various bacterial strains.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl 4-(methylamino)piperidine-1-carboxylate | Piperidine ring, methylamino group | Antimicrobial properties |

| (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate | Similar piperidine structure | Potential CNS effects |

| Piperidin-4-yl azetidine derivatives | Azetidine and piperidine rings | Modulation of Janus kinase activity |

The unique combination of azetidine and piperidine functionalities in this compound may confer distinct biological activities not observed in other similar compounds.

2. Interaction Studies

Interaction studies have suggested that the compound may interact with various biological targets, influencing its pharmacodynamics and pharmacokinetics. These interactions are critical for understanding the compound’s mechanism of action and therapeutic potential.

3. Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of the bioactivity of this compound in vitro. For instance, studies have shown that it can inhibit growth in specific cancer cell lines, indicating potential anticancer properties:

- Cell Line Studies : The compound demonstrated significant inhibition of cell growth in various cancer cell lines, with IC50 values ranging from 3 to 11 μM, showcasing its potency against certain types of cancer .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as:

- DNA synthesis inhibition

- Modulation of enzyme activities related to metabolic pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.